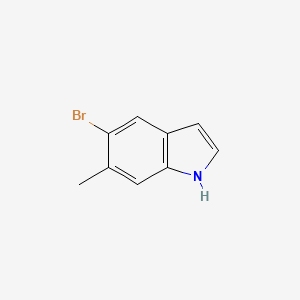

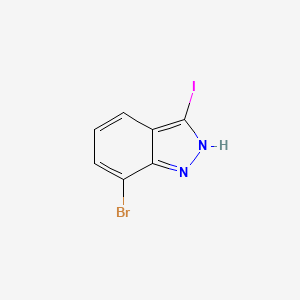

![molecular formula C9H7BrN2O2 B1292644 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1000340-11-3](/img/structure/B1292644.png)

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

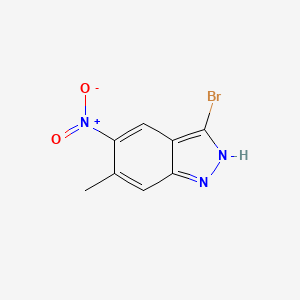

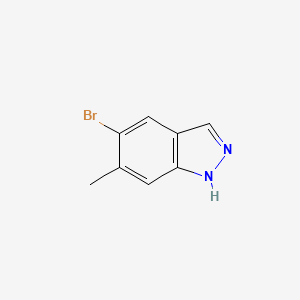

The compound "5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid" is a heterocyclic compound that features a pyrrolopyridine core structure with a bromine atom at the 5-position, a methyl group at the 6-position, and a carboxylic acid moiety at the 3-position. This structure is of interest due to its potential biological activity and its use as an intermediate in the synthesis of various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework has been achieved through Fischer indole cyclization in polyphosphoric acid, allowing for the introduction of alkyl or aryl substituents at the 2 and 3 positions from available starting materials . Additionally, an efficient synthesis route for a derivative of this compound, specifically 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, has been described, which involves a series of reactions including nucleophilic substitution, methoxylation, oxidation, and bromination, leading to an overall yield of 67% .

Molecular Structure Analysis

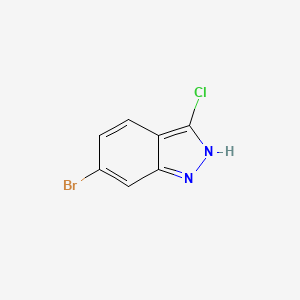

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been characterized by NMR spectroscopy, and the structures of some derivatives were confirmed using monocrystalline X-ray crystallography . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined by X-ray diffraction, revealing two symmetry-independent molecules in the unit cell with significant intermolecular interactions .

Chemical Reactions Analysis

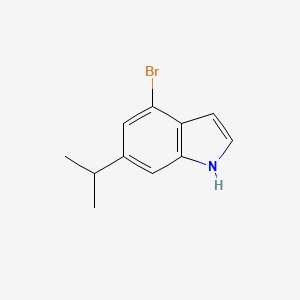

The reactivity of the bromo-pyrrolopyridine core allows for further functionalization. For example, the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives has been achieved via electrophilic substitution reactions, demonstrating the versatility of the bromo substituent in facilitating further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 5-bromo-pyrrolopyridine core are influenced by their molecular structure. The presence of the bromine atom and carboxylic acid group can affect the compound's solubility, boiling and melting points, and stability. The crystal packing of such compounds is often stabilized by hydrogen bonding and π-π stacking interactions, as observed in the crystal structure analysis . These interactions can also influence the compound's reactivity and its potential as a building block for more complex molecules.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a role in the synthesis of various heterocyclic compounds. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, demonstrated antibacterial activity in vitro (Toja et al., 1986). Additionally, a novel synthesis method for hard-to-reach heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework has been developed, which is significant for building a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev et al., 2015).

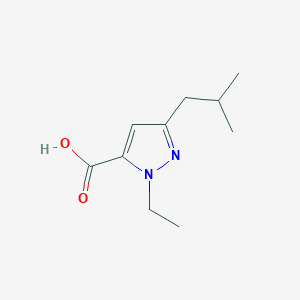

Antibacterial Screening

In the field of antibacterial research, 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their potential as antibacterial agents. A synthesis and antibacterial screening study of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids showed some of these compounds to be effective antibacterial agents (Maqbool et al., 2014).

Synthesis of Analytical Reagents

5-Bromo derivatives of pyridine, including 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, have been synthesized for use as analytical reagents. For example, the synthesis of substituted 3-nitroso-2,4-pyridinediols, including 5-bromo derivatives, showed potential for forming colored complexes with Group VIII metal ions, suggesting their use in metal ion analysis (Leard et al., 1983).

Development of Antitumor Agents

In oncological research, compounds derived from 5-bromo-1H-pyrrolo[2,3-b]pyridine have been investigated for their antitumor properties. A study on the synthesis and antitumor activity of a series of pyrrolo[2,3-d]pyrimidine thienoyl antifolate inhibitors demonstrated potent in vitro and in vivo antitumor activity, suggesting their potential use in cancer treatment (Wang et al., 2010).

Direcciones Futuras

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing. These compounds have shown potent activities against FGFR1, 2, and 3, making them potential candidates for cancer therapy . Further studies are needed to optimize these compounds and evaluate their efficacy and safety in clinical settings.

Propiedades

IUPAC Name |

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCKTBOCUFDKEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=CNC2=N1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646859 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

CAS RN |

1000340-11-3 |

Source

|

| Record name | 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)